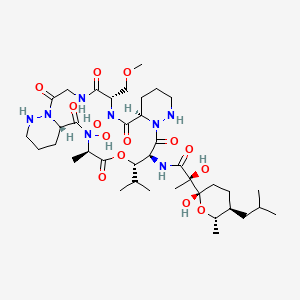

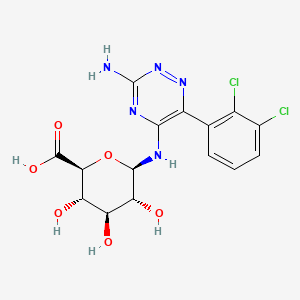

Lamotrigine N5-glucuronide

説明

Lamotrigine N5-glucuronide is a metabolite of Lamotrigine, a phenyltriazine anticonvulsant agent . Lamotrigine is used in the treatment of epilepsy and as a mood stabilizer in bipolar disorder . It undergoes extensive metabolism in the liver, primarily by glucuronidation, to form various metabolites including Lamotrigine N5-glucuronide .

Molecular Structure Analysis

The molecular formula of Lamotrigine N5-glucuronide is C15H15Cl2N5O6 . Its average mass is 432.216 Da and its monoisotopic mass is 431.039948 Da .

Chemical Reactions Analysis

Lamotrigine N5-glucuronide is formed through the glucuronidation of Lamotrigine. This process involves the addition of a glucuronic acid molecule to Lamotrigine .

科学的研究の応用

Metabolic Pathway and Species-Dependent Profiles : Lamotrigine is metabolized differently in various species. Humanized-liver mice, which have been transplanted with human hepatocytes, show substantial lamotrigine N2-glucuronidation activities. The major metabolite in these humanized-liver mice and humans was identified as lamotrigine N2-glucuronide, whereas in mouse hepatocytes, it was lamotrigine N2-oxide (Uehara et al., 2021).

Isolation and Characterization : A study from 1991 isolated lamotrigine N-glucuronide, the major human metabolite of lamotrigine, from human urine. The structure was confirmed using various techniques including mass and NMR spectroscopy, indicating its attachment to the N-2 position of the triazine ring (Sinz & Remmel, 1991).

Pharmacokinetics and Drug Interactions : Studies have explored how lamotrigine and its metabolites behave in the body and interact with other drugs. For instance, the pharmacokinetics of lamotrigine and its N2-glucuronide were analyzed in relation to genetic variants in metabolic enzymes and transporters (Milosheska et al., 2016).

Therapeutic Applications : Lamotrigine, including its metabolites, has been used in the treatment of various conditions. Its applications extend to epilepsy, bipolar disorder, neuropathic pain, and potentially in the treatment of alcohol dependence (Vengeliene et al., 2007), (Eisenberg et al., 2005).

Environmental Presence : Lamotrigine and its metabolite, 2-N-glucuronide, have been detected in environmental water samples, raising concerns about pharmaceutical contamination in the environment (Ferrer & Thurman, 2010).

Safety And Hazards

将来の方向性

Recent studies have highlighted the potential of Lamotrigine in treating other CNS disorders, such as neuropathic pain, PTSD, and major depressive disorder . Furthermore, the development of a population pharmacokinetic model for Lamotrigine could be useful for individualizing dosage regimens in pediatric patients receiving combination therapy . As our understanding of its mechanism of action in the CNS continues to evolve, the potential for the drug to be used in new indications will also be explored .

特性

IUPAC Name |

(2S,3S,4S,5R,6R)-6-[[3-amino-6-(2,3-dichlorophenyl)-1,2,4-triazin-5-yl]amino]-3,4,5-trihydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15Cl2N5O6/c16-5-3-1-2-4(6(5)17)7-12(20-15(18)22-21-7)19-13-10(25)8(23)9(24)11(28-13)14(26)27/h1-3,8-11,13,23-25H,(H,26,27)(H3,18,19,20,22)/t8-,9-,10+,11-,13+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RARLFTPVZSDFBL-XPORZQOISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)Cl)C2=C(N=C(N=N2)N)NC3C(C(C(C(O3)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C(=C1)Cl)Cl)C2=C(N=C(N=N2)N)N[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15Cl2N5O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30744248 | |

| Record name | N-[3-Amino-6-(2,3-dichlorophenyl)-1,2,4-triazin-5-yl]-beta-D-glucopyranuronosylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30744248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

432.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Lamotrigine N5-glucuronide | |

CAS RN |

136565-77-0 | |

| Record name | 1-[[3-Amino-6-(2,3-dichlorophenyl)-1,2,4-triazin-5-yl]amino]-1-deoxy-β-D-glucopyranuronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=136565-77-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lamotrigine N5-glucuronide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0136565770 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-[3-Amino-6-(2,3-dichlorophenyl)-1,2,4-triazin-5-yl]-beta-D-glucopyranuronosylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30744248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LAMOTRIGINE N5-GLUCURONIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/839581E1YB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Isopropyl-5,6-dihydrocyclopenta[d]iMidazol-4(3H)-one](/img/no-structure.png)